molecular formula C22H42O2 B082210 15-Docosenoic acid CAS No. 14134-54-4

15-Docosenoic acid

Cat. No. B082210
CAS RN: 14134-54-4
M. Wt: 338.6 g/mol
InChI Key: KPGGPQIHJCHVLZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Docosenoic acid, also known as 15-Delta (12,14)-oleic acid, is a long-chain unsaturated fatty acid that is naturally found in many plants and animals. This fatty acid has been studied extensively for its potential health benefits and its role in various physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of 15-Docosenoic acid has been explored through various chemical methods, indicating its importance in the field of organic chemistry. For instance, Klok, Egmond, and Pabon (2010) discussed large-scale synthesis techniques, highlighting the challenges and potential methods for producing this compound (Klok, Egmond, & Pabon, 2010).

Biological Activity and Applications

  • In dermatological research, Xi, Pham, and Ziboh (2000) found that 15-Hydroxyeicosatrienoic acid, a derivative of 15-Docosenoic acid, can suppress epidermal hyperproliferation. This suggests its potential application in treating skin disorders (Xi, Pham, & Ziboh, 2000).

Analytical Techniques

  • Gas chromatographic techniques for separating and analyzing docosenoic acid isomers were developed by Shimizu and Ando (2012). This advancement is critical for research involving fatty acids and their derivatives (Shimizu & Ando, 2012).

Biochemical Mechanisms

  • Archambault et al. (2018) studied the synthesis of 15-LO metabolites by human neutrophils and eosinophils, demonstrating the biochemical pathways and potential therapeutic targets in inflammatory conditions (Archambault et al., 2018).
  • Jiang et al. (2011) explored the role of ERK1/2 in the inhibition of apoptosis by 15-HETE in pulmonary arterial smooth muscle cells, showing its significance in pulmonary hypertension (Jiang et al., 2011).

Environmental and Nutritional Studies

  • Carballeira, Shalabi, and Reyes (1994) identified novel alpha-hydroxy fatty acids, including a derivative of docosenoic acid, in the Caribbean urchin Tripneustes esculentus. This study highlights the environmental occurrence and potential nutritional importance of these compounds (Carballeira, Shalabi, & Reyes, 1994).

properties

CAS RN

14134-54-4

Product Name

15-Docosenoic acid

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

(E)-docos-15-enoic acid

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h7-8H,2-6,9-21H2,1H3,(H,23,24)/b8-7+

InChI Key

KPGGPQIHJCHVLZ-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCCCCCC(=O)O

SMILES

CCCCCCC=CCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCC(=O)O

synonyms

15-Docosenoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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